Methyl 2-isobutyramidothiophene-3-carboxylate
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Overview
Description
Methyl 2-isobutyramidothiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 2-isobutyramidothiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the specific derivative being synthesized. For this compound, the use of sulfurizing agents and appropriate solvents is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isobutyramidothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Methyl 2-isobutyramidothiophene-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-isobutyramidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding. The exact mechanism depends on the specific derivative and its target. For example, some thiophene derivatives act as kinase inhibitors, while others may modulate ion channels or receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl-3-aminothiophene-2-carboxylate: An intermediate in organic synthesis with applications in medicine and agrochemicals.
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Synthesized using Gewald synthesis and known for its antimicrobial properties.
Uniqueness
Methyl 2-isobutyramidothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyramido group may enhance its biological activity and specificity compared to other thiophene derivatives.
Properties
Molecular Formula |
C10H13NO3S |
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Molecular Weight |
227.28 g/mol |
IUPAC Name |
methyl 2-(2-methylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-6(2)8(12)11-9-7(4-5-15-9)10(13)14-3/h4-6H,1-3H3,(H,11,12) |
InChI Key |
YYBOEVICNQQHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CS1)C(=O)OC |
Origin of Product |
United States |
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